molecular formula C6H13NO2 B3273968 (R)-Methyl 3-Aminopentanoate CAS No. 599149-16-3

(R)-Methyl 3-Aminopentanoate

Cat. No.: B3273968
CAS No.: 599149-16-3
M. Wt: 131.17 g/mol
InChI Key: STSLIPZQSYMYNW-RXMQYKEDSA-N
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Description

®-Methyl 3-Aminopentanoate is a chiral compound with the molecular formula C6H13NO2 It is an ester derivative of 3-aminopentanoic acid and is characterized by the presence of an amino group and a methyl ester group on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ®-Methyl 3-Aminopentanoate typically involves the esterification of ®-3-aminopentanoic acid. One common method is the reaction of ®-3-aminopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 3-Aminopentanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of chiral catalysts or chiral resolution techniques can also be employed to ensure the enantiomeric purity of the product.

Types of Reactions:

    Oxidation: ®-Methyl 3-Aminopentanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form ®-3-aminopentanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxo derivatives of ®-Methyl 3-Aminopentanoate.

    Reduction: ®-3-Aminopentanol.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

®-Methyl 3-Aminopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active peptides.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.

    Industry: The compound is used in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-Methyl 3-Aminopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • (S)-Methyl 3-Aminopentanoate
  • ®-3-Aminopentanoic acid
  • (S)-3-Aminopentanoic acid

Comparison: ®-Methyl 3-Aminopentanoate is unique due to its chiral nature and the presence of both an amino group and a methyl ester group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in asymmetric synthesis. Compared to its (S)-enantiomer, ®-Methyl 3-Aminopentanoate may exhibit different biological activities and selectivities, making it important for the development of enantioselective drugs.

Properties

IUPAC Name

methyl (3R)-3-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLIPZQSYMYNW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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